molecular formula C11H12O4 B1221846 Anserinone A CAS No. 190895-95-5

Anserinone A

Cat. No.: B1221846
CAS No.: 190895-95-5
M. Wt: 208.21 g/mol
InChI Key: MIKCTUJVVLWHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anserinone A is a fungal secondary metabolite belonging to the benzoquinone (BQ) family. It is primarily isolated from Podospora anserina and species within the Penicillium section Citrina . Its production is influenced by fungal culture conditions, such as solid vs. liquid media and epigenetic modifiers like SAHA (suberoylanilide hydroxamic acid), as detected via UPLC-based metabolomic profiling .

Properties

CAS No.

190895-95-5

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

5-methoxy-2-methyl-3-(2-oxopropyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C11H12O4/c1-6(12)4-8-7(2)9(13)5-10(15-3)11(8)14/h5H,4H2,1-3H3

InChI Key

MIKCTUJVVLWHFM-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C(=CC1=O)OC)CC(=O)C

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)OC)CC(=O)C

Other CAS No.

190895-95-5

Synonyms

anserinone A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Bioactive Differences

Antifungal Activity: Anserinone B demonstrates potent antifungal activity, reducing radial growth of Sordaria fimicola by 50% and Aspergillus furfuraceus by 37% . No antifungal data are available for Anserinone A.

Cytotoxicity: Anserinone B shows moderate cytotoxicity (GI₅₀ = 4.4 µg/mL) across the NCI-60 human tumor cell line panel . Anserinone C displays selective cytotoxicity against the MKN1 gastric cancer cell line, though exact GI₅₀ values are unspecified .

Production Optimization: this compound and B are detectable under solid or liquid culture conditions in P. anserina, with epigenetic stimulation (SAHA) enhancing secondary metabolite diversity . Anserinone C is isolated from marine-derived Talaromyces sp., suggesting habitat-specific biosynthesis .

Physicochemical Properties

  • Anserinone B: LogP = 0.57–0.83, water solubility = 3.25 g/L, and a polar surface area of 63.6 Ų .
  • Anserinone C: Higher molecular weight (C₁₂H₁₆O₄) likely increases hydrophobicity compared to Anserinone B .

Q & A

Q. How can researchers ensure ethical compliance in this compound’s preclinical trials?

  • Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies. Obtain IRB/IACUC approvals and document informed consent for human-derived samples. Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Tables for Reference

Parameter Recommended Method Evidence Source
Structural ElucidationNMR, HRMS, X-ray crystallography
Bioactivity ValidationRNA-seq, Western blot
Synergy AnalysisChou-Talalay Combination Index

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anserinone A
Reactant of Route 2
Anserinone A

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